molecular formula C15H12BrN3O3S B5036303 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide

3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide

Cat. No. B5036303
M. Wt: 394.2 g/mol
InChI Key: FPDMIJNJCJJLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the inhibition of protein kinase CK2. CK2 is a tetrameric enzyme composed of two catalytic subunits and two regulatory subunits. The catalytic subunits are responsible for the phosphorylation of target proteins, while the regulatory subunits regulate the activity of the catalytic subunits. 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide binds to the ATP-binding site of the catalytic subunit, preventing the phosphorylation of target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide are mainly related to its inhibition of protein kinase CK2. CK2 has been shown to regulate various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, the inhibition of CK2 by 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide can lead to the suppression of cancer cell proliferation, survival, and migration.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in lab experiments are its high potency and selectivity for protein kinase CK2. It has been shown to have anticancer effects in various cancer cell lines, making it a promising candidate for cancer therapy. However, the limitations of using 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in lab experiments are its potential off-target effects and toxicity. Therefore, careful dose optimization and toxicity studies are required before using it in vivo.

Future Directions

The future directions of research on 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide include the development of more potent and selective CK2 inhibitors, the evaluation of its anticancer effects in vivo, and the identification of its downstream targets. Additionally, the combination of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide with other anticancer agents may enhance its therapeutic efficacy. Finally, the identification of biomarkers for CK2 inhibition may help to select patients who are most likely to benefit from this treatment.

Synthesis Methods

The synthesis of 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the reaction of 3-nitrophenyl isothiocyanate and 4-aminophenol in the presence of a base such as triethylamine. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt. The yield of this synthesis method is generally high, and the purity of the product can be easily confirmed by HPLC analysis.

Scientific Research Applications

3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been widely used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have anticancer effects. 3-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been used to study the role of CK2 in cancer cell proliferation, survival, and migration.

properties

IUPAC Name

3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S.BrH/c19-13-6-2-4-11(8-13)16-15-17-14(9-22-15)10-3-1-5-12(7-10)18(20)21;/h1-9,19H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDMIJNJCJJLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC=C3)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

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